molecular formula C14H10F2O2 B6399894 3-(3,5-Difluorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261964-45-7

3-(3,5-Difluorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6399894
CAS RN: 1261964-45-7
M. Wt: 248.22 g/mol
InChI Key: SZYUFPHUIQZEFE-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-methylbenzoic acid (3,5-Difluorophenyl-2-methylbenzoate, DFMB) is an organic compound with the chemical formula C8H6F2O2. It is a white crystalline solid that is insoluble in water and has a melting point of 120°C. DFMB is widely used in a variety of scientific fields, including organic synthesis, drug research, and nanotechnology.

Mechanism of Action

The mechanism of action of DFMB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It is also thought to interact with certain receptors, such as the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
DFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, DFMB has been shown to interact with certain receptors, such as the GABA-A receptor and the NMDA receptor.

Advantages and Limitations for Lab Experiments

DFMB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not water soluble and can be difficult to work with in aqueous solutions.

Future Directions

The future of DFMB research is promising. Further research is needed to better understand the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential applications of DFMB in drug design and nanotechnology. Additionally, further research is needed to explore the potential of DFMB in the treatment of various diseases and conditions. Finally, further research is needed to explore the potential of DFMB as an additive or preservative in food products.

Synthesis Methods

DFMB can be synthesized from the reaction of 2-methylbenzoic acid, 3,5-difluorobenzaldehyde and sodium hydroxide. This reaction is carried out in an aqueous solution of the reactants at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

DFMB is used in a variety of scientific research applications, such as organic synthesis, drug research, and nanotechnology. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

properties

IUPAC Name

3-(3,5-difluorophenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-12(3-2-4-13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYUFPHUIQZEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689628
Record name 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-45-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,5′-difluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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